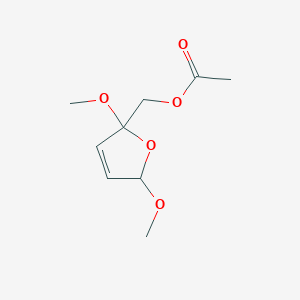
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and an acetate group attached to the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate typically involves the reaction of furan with methanol in the presence of a catalyst. One common method involves the electrolysis of furan in methanol, which leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran . This intermediate can then be acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of an acid to form 2-hydroxy-1,4-butanedial.
Hydrogenation: Hydrogenation of the compound can lead to the formation of butanedial.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes to form adducts.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid.
Hydrogenation: Requires a hydrogen source and a catalyst, such as palladium on carbon.
Diels-Alder Reaction: Involves the use of dienes under controlled temperature conditions.
Major Products Formed
Hydrolysis: 2-hydroxy-1,4-butanedial.
Hydrogenation: Butanedial.
Diels-Alder Reaction: Various adducts depending on the diene used.
Scientific Research Applications
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that can interact with various biomolecules . These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar chemical properties.
2,5-Dihydro-2,5-dimethoxy-2-methylfuran: Another derivative of furan with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3 |
InChI Key |
PNBHKLXBFOBICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(C=CC(O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


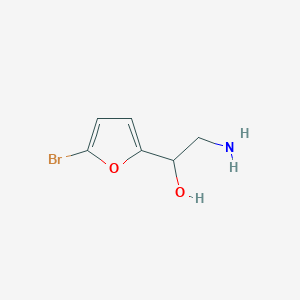
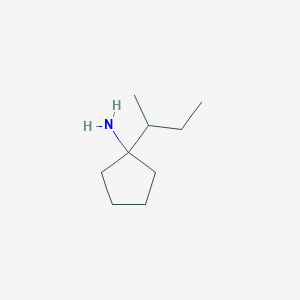
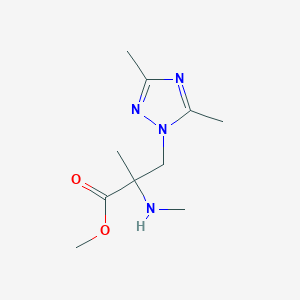
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
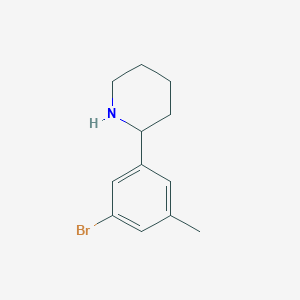
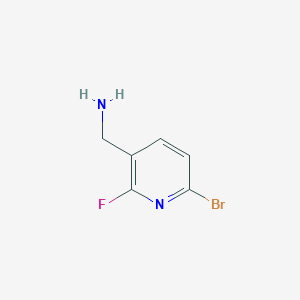

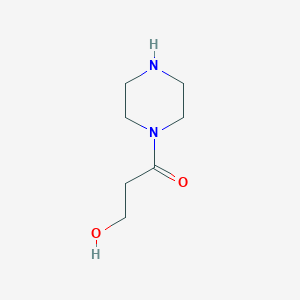
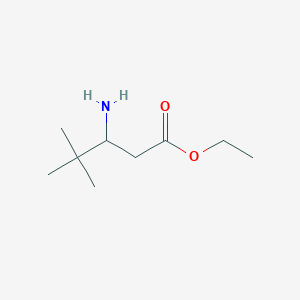
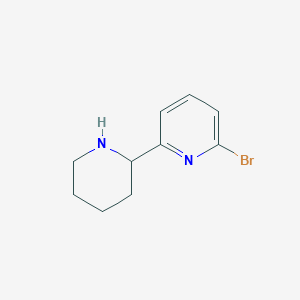
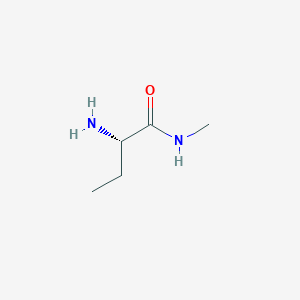
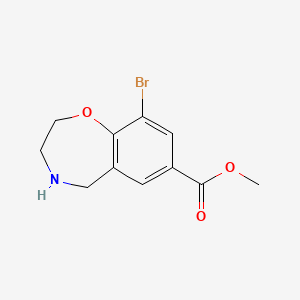
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

